molecular formula C14H17N5S B7060869 N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine

N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B7060869
M. Wt: 287.39 g/mol
InChI Key: HGHXJQZLBDURTH-UHFFFAOYSA-N
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Description

N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a complex organic compound that features a unique combination of thiazole and triazolopyridine rings

Properties

IUPAC Name

N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5S/c1-14(2,3)12-16-10(9-20-12)8-15-13-18-17-11-6-4-5-7-19(11)13/h4-7,9H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHXJQZLBDURTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CS1)CNC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The scalability of these processes is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the positions on the thiazole and triazolopyridine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s heterocyclic rings allow it to bind to active sites and modulate biological pathways. For example, it may inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to its specific combination of thiazole and triazolopyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.

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